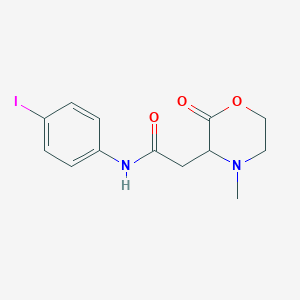![molecular formula C27H31N5O3 B11200891 N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11200891.png)
N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzylpiperidine moiety, a morpholinyl group, and a pyrazinyl group, which are linked through an amide bond. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, including the formation of the benzylpiperidine intermediate, the morpholinylpyrazine intermediate, and their subsequent coupling through an amide bond formation. Common reagents used in these reactions include benzyl chloride, piperidine, morpholine, and pyrazine derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can help achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may involve different temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines
Scientific Research Applications
N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. The pathways involved in its effects may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide include other benzamide derivatives, piperidine-containing compounds, and pyrazine-based molecules. Examples include:
- N-(1-benzylpiperidin-4-yl)-4-methoxybenzamide
- N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide
- N-(1-benzylpiperidin-4-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H31N5O3 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
InChI |
InChI=1S/C27H31N5O3/c33-26(30-23-10-14-31(15-11-23)20-21-4-2-1-3-5-21)22-6-8-24(9-7-22)35-27-25(28-12-13-29-27)32-16-18-34-19-17-32/h1-9,12-13,23H,10-11,14-20H2,(H,30,33) |
InChI Key |
LOMZJYNLDHOSER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3,5-dimethylphenyl)sulfamoyl]-N-[3-(methylsulfanyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B11200810.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea](/img/structure/B11200815.png)
![3-(4-Fluorophenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11200819.png)
![methyl 2-[({2-[3-(ethylcarbamoyl)piperidin-1-yl]-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl}acetyl)amino]benzoate](/img/structure/B11200823.png)
![4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate](/img/structure/B11200831.png)
![11,11-dimethyl-3-(pyrrolidine-1-carbonyl)-10H-naphtho[1,2-g]indolizine-1,2-dione](/img/structure/B11200841.png)

![9'-Chloro-1,5-diphenyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione](/img/structure/B11200855.png)
![methyl 4-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B11200866.png)
![N-(3-Methylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11200871.png)
![Tert-butyl 2-[2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B11200873.png)
![N-cyclopropyl-1-(6-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11200875.png)
![3-[(4-Chlorophenyl)carbamoyl]-7-(4-fluorophenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11200894.png)
![N-(2-chlorophenyl)-2-[5-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11200899.png)
